

Pharmacological Profile of BC264: An In-depth Technical Guide

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Compound of Interest

Compound Name: BC264

Cat. No.: B15601659

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BC264 is a potent and highly selective synthetic peptide agonist for the cholecystokinin-B (CCK-B) receptor, a G-protein coupled receptor predominantly found in the central nervous system and the gastrointestinal tract.[1] Its ability to cross the blood-brain barrier allows for the investigation of the central effects of CCK-B receptor stimulation.[2] This document provides a comprehensive overview of the pharmacological properties of **BC264**, including its binding affinity, signaling pathways, and effects in various in vivo and in vitro models. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development and neuroscience.

Receptor Binding Affinity

BC264 exhibits a high affinity and selectivity for the CCK-B receptor over the cholecystokinin-A (CCK-A) receptor. This selectivity is a key feature of its pharmacological profile.

Receptor	Ligand	Affinity (IC50)	Selectivity (CCK-A/CCK-B)
CCK-B	BC264	0.2 nM[3]	>1000-fold (estimated)
CCK-A	BC264	>200 nM (estimated)	

Table 1: Binding Affinity of **BC264** for CCK Receptors. The IC50 value for the CCK-B receptor is derived from competitive binding assays. The IC50 for the CCK-A receptor is estimated based on the high selectivity of **BC264** for the CCK-B receptor, as specific quantitative data for CCK-A binding is not readily available.

Signaling Pathways

Activation of the CCK-B receptor by **BC264** initiates a cascade of intracellular signaling events. The CCK-B receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein.[4][5]

Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[5] The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).[4] These signaling events can subsequently lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which is involved in regulating various cellular processes.



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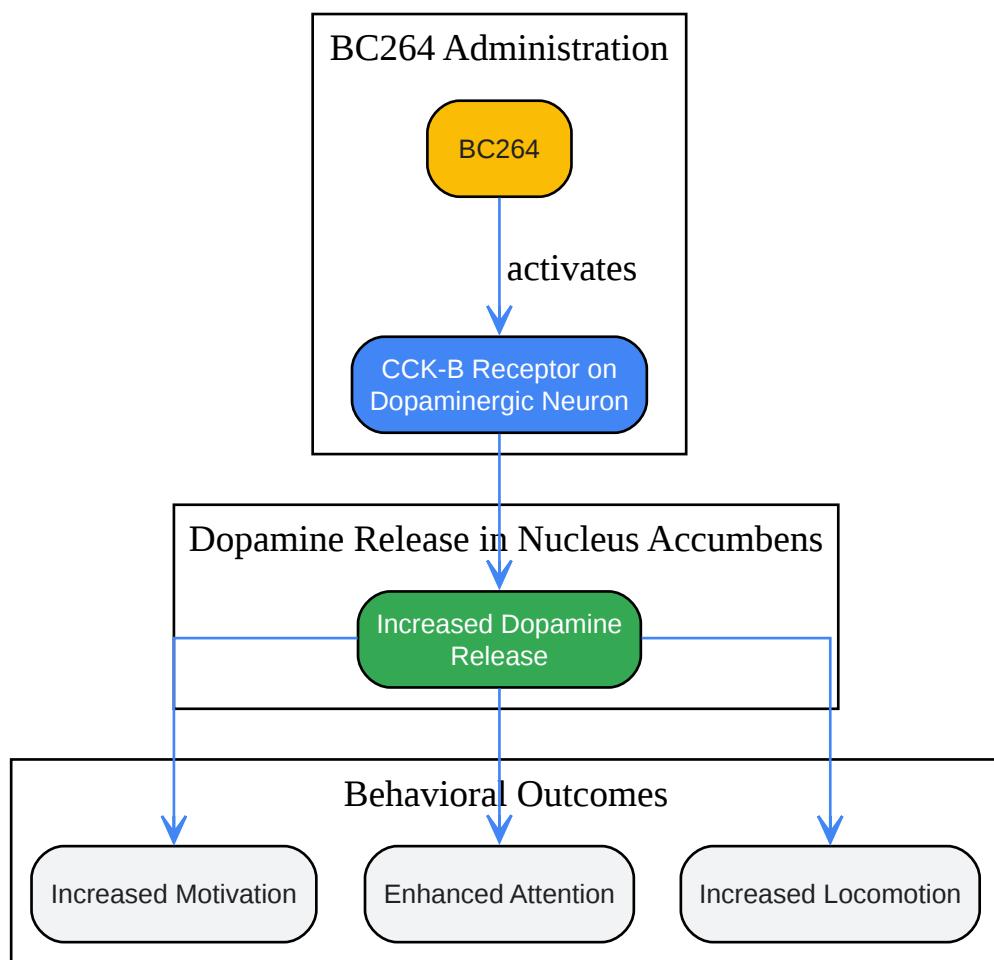
Caption: CCK-B Receptor Signaling Pathway Activated by **BC264**.

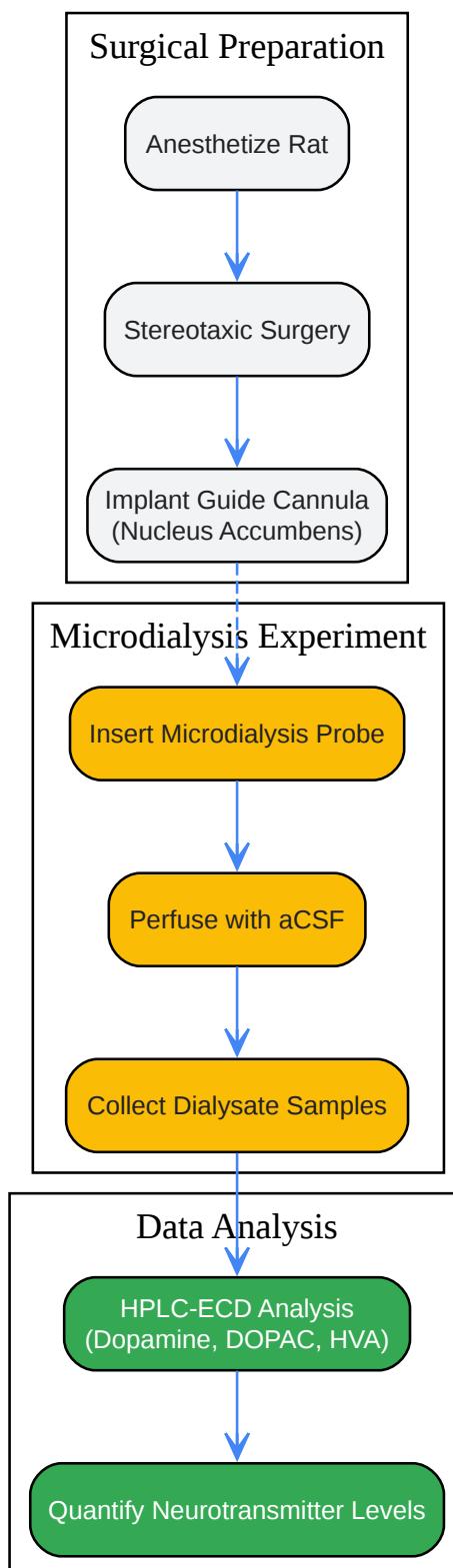
In Vivo Pharmacology

In vivo studies in rodents have demonstrated that **BC264** modulates various physiological and behavioral processes, primarily through its action on the central nervous system.

Effects on the Dopaminergic System

A key finding is that **BC264** increases dopamine levels in the nucleus accumbens, a brain region critical for motivation, reward, and attention.[2] This effect is mediated by the activation of CCK-B receptors and is dependent on the dopaminergic system, as it can be blocked by both D1 and D2 dopamine receptor antagonists.[2]



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